2-fluoro-N-(3-propoxyphenyl)benzamide
Description
2-Fluoro-N-(3-propoxyphenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the ortho position of the benzoyl ring and a 3-propoxyphenyl group attached to the amide nitrogen.
The fluorine atom at the ortho position may influence electronic properties and intermolecular interactions, as seen in related fluorinated benzamides ().
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-fluoro-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
NLZGTYRZVYITBB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation and Crystal Packing
2-Fluoro-N-(1,3-Thiazol-2-yl)Benzamide () :
The thiazole ring introduces a planar heterocyclic system, creating a dihedral angle of 10.14° with the benzamide moiety. This contrasts with the 3-propoxyphenyl group in the target compound, which may adopt a more flexible conformation due to the propoxy chain. Crystal packing in the thiazole analog involves N–H···N hydrogen bonds and C–H···O interactions, forming dimers and chains along the [001] direction . In contrast, 2-fluoro-N-(4-methoxyphenyl)benzamide exhibits a syn arrangement of the N–H bond relative to the fluorine substituent, unlike the antiperpendicular orientation in chlorophenyl analogs ().2-Fluoro-N-(4-Methoxyphenyl)Benzamide () :
The methoxy group at the para position results in distinct hydrogen-bonding patterns compared to the 3-propoxy substituent. The syn conformation of the N–H bond relative to the fluorine atom may alter solubility and crystallinity.
Table 1: Structural Comparisons of Fluorinated Benzamides
Halogen Substitution Effects
- Fluorine vs. For example, 2-chloro-N-(4-methoxyphenyl)benzamide exhibits different crystal packing due to the larger van der Waals radius of chlorine . The 3-propoxy group’s electron-donating effects may further modulate electronic properties compared to halogenated analogs.
- Nitro-Thiazole Derivatives (): Nitazoxanide, a nitro-thiazole benzamide, demonstrates broad antiparasitic activity. The nitro group increases redox reactivity, which may limit its use compared to fluorine-substituted analogs in non-infectious diseases .
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